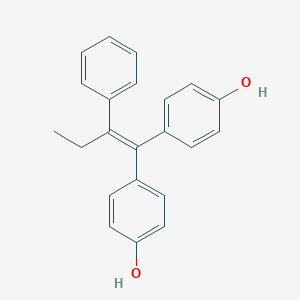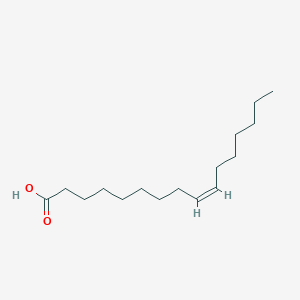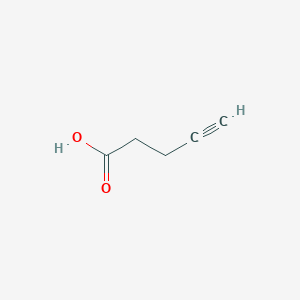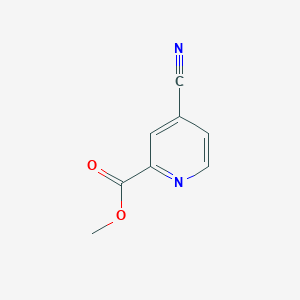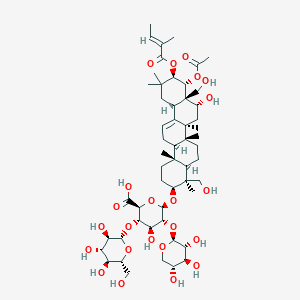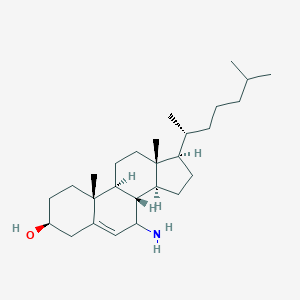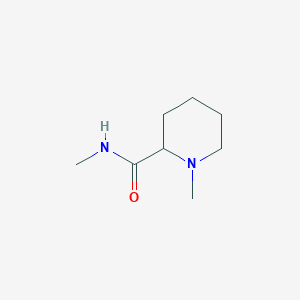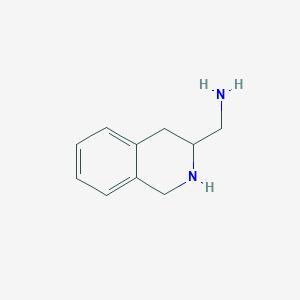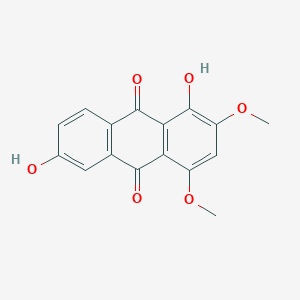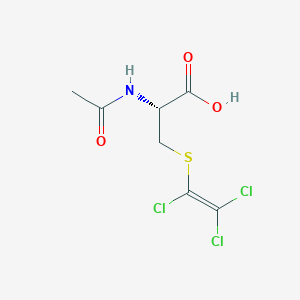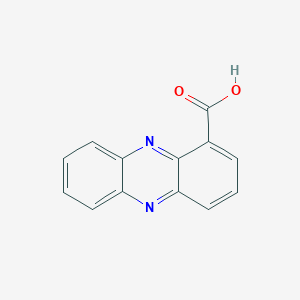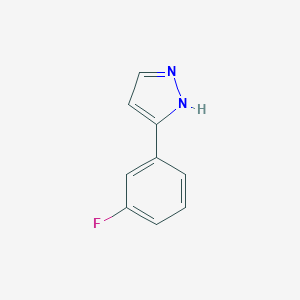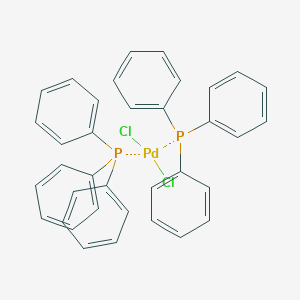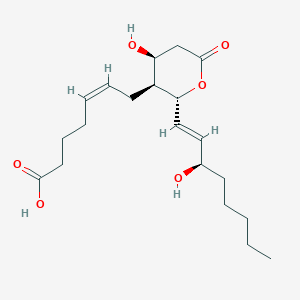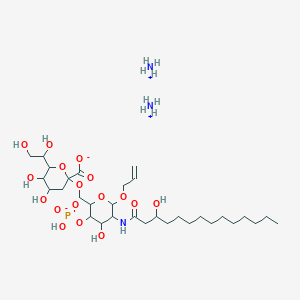
Allyl dodhgp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl dodhgp, also known as 2-allyl-4-(4-dimethylaminophenyl)-4-oxobut-2-enal, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of allyl dodhgp is complex and involves multiple pathways. The compound has been shown to interact with various cellular targets, including the mitochondrial membrane, caspase enzymes, and reactive oxygen species (ROS). Allyl dodhgp induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. The compound also scavenges ROS and protects neurons from oxidative stress-induced damage.
Efectos Bioquímicos Y Fisiológicos
Allyl dodhgp has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, enhance cognitive function, and protect neurons from oxidative stress-induced damage. Allyl dodhgp has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of allyl dodhgp for lab experiments is its high purity and yield. The synthesis method has been optimized to yield high purity and yield of allyl dodhgp, making it an ideal compound for lab experiments. However, one limitation of allyl dodhgp is its relatively low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are many future directions for research on allyl dodhgp. One promising direction is to study the compound's potential applications in the field of cancer immunotherapy. Another direction is to study the compound's potential applications in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of allyl dodhgp and to optimize the synthesis method to yield even higher purity and yield of the compound.
Conclusion:
In conclusion, allyl dodhgp is a promising compound with potential applications in various scientific fields. The compound has been extensively studied for its anticancer and neuroprotective properties and has shown promising results in animal models. The synthesis method has been optimized to yield high purity and yield of allyl dodhgp, making it an ideal compound for lab experiments. Further studies are needed to elucidate the exact mechanism of action of allyl dodhgp and to explore its potential applications in other scientific fields.
Métodos De Síntesis
Allyl dodhgp can be synthesized through a multistep process involving the condensation of 4-dimethylaminobenzaldehyde with allyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a series of reactions involving oxidation, reduction, and cyclization to yield allyl dodhgp. The synthesis method has been optimized to yield high purity and yield of allyl dodhgp.
Aplicaciones Científicas De Investigación
Allyl dodhgp has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research, where allyl dodhgp has shown significant anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
In addition to its anticancer activity, allyl dodhgp has also been studied for its potential applications in the field of neuroscience. The compound has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to enhance cognitive function in animal models.
Propiedades
Número CAS |
142235-84-5 |
|---|---|
Nombre del producto |
Allyl dodhgp |
Fórmula molecular |
C31H62N3O17P |
Peso molecular |
779.8 g/mol |
Nombre IUPAC |
diazanium;6-(1,2-dihydroxyethyl)-4,5-dihydroxy-2-[[4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxy-5-(3-hydroxytetradecanoylamino)-6-prop-2-enoxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H56NO17P.2H3N/c1-3-5-6-7-8-9-10-11-12-13-19(34)15-23(37)32-24-26(39)28(49-50(42,43)44)22(47-29(24)45-14-4-2)18-46-31(30(40)41)16-20(35)25(38)27(48-31)21(36)17-33;;/h4,19-22,24-29,33-36,38-39H,2-3,5-18H2,1H3,(H,32,37)(H,40,41)(H2,42,43,44);2*1H3 |
Clave InChI |
URCOLWSMQSKQHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC=C)COC2(CC(C(C(O2)C(CO)O)O)O)C(=O)[O-])OP(=O)(O)[O-])O)O.[NH4+].[NH4+] |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC=C)COC2(CC(C(C(O2)C(CO)O)O)O)C(=O)[O-])OP(=O)(O)[O-])O)O.[NH4+].[NH4+] |
Sinónimos |
allyl 6-O-(3-deoxyoct-2-ulopyranosylonic acid)-(1-6)-2-deoxy-2-(3-hydroxytetradecanamido)glucopyranoside 4-phosphate allyl DODHGP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



